Dnmdp-3 vs. Trequinsin and Conventional PDE3 Inhibitors: Neomorphic Complex Induction vs. Enzymatic Inhibition Alone
Dnmdp-3 induces PDE3A-SLFN12 complex formation and HeLa cell killing (EC50 6.9 nM), whereas the potent PDE3 inhibitor trequinsin (PDE3 IC50 0.25 nM) does not kill HeLa cells and instead rescues cells from Dnmdp-3-induced death when co-administered at 100 nM [1]. In co-immunoprecipitation assays, Dnmdp-3 (10 µM, 8 h) robustly stabilizes the PDE3A-SLFN12 complex, whereas trequinsin fails to induce this interaction [2]. A Millipore Kinase Profiler screen confirmed Dnmdp-3 exhibits no inhibition against 234 kinases at 10 µM, establishing its target selectivity [1].
| Evidence Dimension | Cancer cell killing (HeLa EC50) and PDE3A-SLFN12 complex induction |
|---|---|
| Target Compound Data | Dnmdp-3: HeLa EC50 = 6.9 nM; PDE3A IC50 = 25 nM; induces PDE3A-SLFN12 complex at 10 µM; no inhibition of 234 kinases at 10 µM |
| Comparator Or Baseline | Trequinsin: PDE3 IC50 = 0.25 nM (more potent enzyme inhibitor than Dnmdp-3); does not kill HeLa cells; does not induce PDE3A-SLFN12 complex; rescues HeLa cells from Dnmdp-3 at 100 nM co-treatment |
| Quantified Difference | Dnmdp-3 kills HeLa cells (EC50 6.9 nM); trequinsin has no cytotoxic activity despite 100-fold greater PDE3 inhibitory potency. Trequinsin antagonizes Dnmdp-3 cytotoxicity. |
| Conditions | HeLa cervical cancer cell line; 72 h CellTiter-Glo viability assay; co-immunoprecipitation in HeLa lysates with anti-PDE3A antibody, 8 h compound treatment at 10 µM; Millipore Kinase Profiler at 10 µM |
Why This Matters
Procurement of a generic PDE3 inhibitor will yield a compound that not only fails to kill cancer cells but actively antagonizes the desired pharmacological effect, making Dnmdp-3 the irreplaceable tool for PDE3A-SLFN12-dependent cancer cell killing studies.
- [1] Lewis TA, de Waal L, Wu X, et al. Optimization of PDE3A Modulators for SLFN12-Dependent Cancer Cell Killing. ACS Med Chem Lett. 2019;10(11):1537-1542. Table 3, PDE3 Inhibition and HeLa Viability; kinase profiling data. View Source
- [2] de Waal L, Lewis TA, Rees MG, et al. Identification of cancer-cytotoxic modulators of PDE3A by predictive chemogenomics. Nat Chem Biol. 2016;12(2):102-108. Figure 1 and co-IP data. View Source
